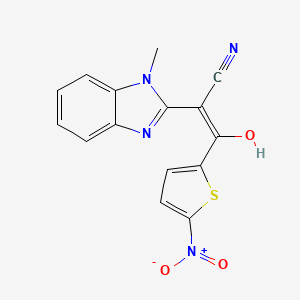

2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile

Description

2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropanenitrile is a heterocyclic compound featuring a benzimidazolylidene core, a 5-nitro-substituted thienyl moiety, and a propanenitrile group.

Properties

IUPAC Name |

(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c1-18-11-5-3-2-4-10(11)17-15(18)9(8-16)14(20)12-6-7-13(23-12)19(21)22/h2-7,20H,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWKZOUDOCRETB-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(S3)[N+](=O)[O-])O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C(\C3=CC=C(S3)[N+](=O)[O-])/O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile typically involves multi-step organic reactions

Benzimidazole Core Formation: The synthesis begins with the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

Thienyl Group Introduction: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a palladium catalyst.

Nitrile Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst, or iron powder in acidic conditions are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study these derivatives to understand their mechanisms of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with biological targets makes them valuable in the design of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(5-Nitro-1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile (NDCP)

Structural Similarities :

- Core : Both compounds share a benzimidazolylidene backbone linked to a propanenitrile group.

- Synthesis: NDCP is synthesized via condensation of ortho-phenylenediamine derivatives with ethyl cyanoacetate, followed by reaction with a chromenyl carbonyl chloride . This suggests the target compound may employ similar coupling strategies for its thienyl moiety.

Key Differences :

- Substituent : NDCP contains a chromenyl (oxygen-containing heterocycle) group, whereas the target compound has a 5-nitrothienyl group.

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Derivatives

Structural Similarities :

- Heterocyclic Components : Both classes incorporate sulfur-containing heterocycles (thienyl vs. oxadiazole-thione).

Key Differences :

- Functional Groups : The oxadiazole-thione derivatives lack nitrile groups but include thioether linkages. This difference may influence solubility and metal-binding capabilities.

- Synthesis : These derivatives are synthesized via refluxing hydrazides with carbon disulfide and KOH , a method distinct from the target compound’s inferred pathway.

Thienyl-Containing Derivatives (e.g., 3-(2-Thienyl)propanoic Acid)

Structural Similarities :

Key Differences :

- Substituents : The target compound’s nitro group increases electron deficiency compared to unsubstituted thienyl derivatives, likely enhancing electrophilic reactivity.

- Functionality: Propanoic acid derivatives (e.g., 3-(2-thienyl)propanoic acid) exhibit carboxylic acid groups, offering distinct solubility and acidity profiles compared to the nitrile-terminated target compound .

Research Findings and Implications

- Electronic Properties : The nitro group on the thienyl ring in the target compound likely enhances charge-transfer capabilities compared to NDCP’s chromenyl group, making it a candidate for conductive materials .

- Reactivity : The nitrile group may participate in cycloaddition or nucleophilic substitution reactions, contrasting with the oxadiazole-thione derivatives’ sulfur-based reactivity .

- Solubility: Thienyl derivatives with polar groups (e.g., nitro, nitrile) are expected to have lower solubility in nonpolar solvents compared to carboxylic acid analogs .

Biological Activity

The compound 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropanenitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse biological properties. The presence of a nitro group and a thienyl moiety further enhances its chemical diversity, potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | ROS generation |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, where it demonstrated significant inhibitory effects.

Case Study: Antibacterial Testing

In a disk diffusion assay, the compound displayed zones of inhibition ranging from 10 to 15 mm against the tested strains at concentrations of 100 µg/mL.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

3. Anti-inflammatory Activity

Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Model

In an animal model of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced paw swelling compared to control groups.

The proposed mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle, particularly at the G2/M phase.

- ROS Generation : Induction of reactive oxygen species contributing to cellular stress and apoptosis.

- Cytokine Modulation : Inhibition of inflammatory cytokines reducing inflammation.

Q & A

Q. What criteria should guide the selection of computational models for predicting physicochemical properties (e.g., logP, solubility)?

- Methodology :

- Validation against experimental data : Use benchmark datasets (e.g., PHYSPROP) to assess model accuracy.

- Consensus modeling : Combine predictions from multiple software (e.g., COSMO-RS, ACD/Labs) to reduce uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.